molecular formula C16H20N2O5 B2961273 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide CAS No. 900006-38-4

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide

Cat. No.: B2961273
CAS No.: 900006-38-4
M. Wt: 320.345
InChI Key: ZEZSYOKCVFCNSQ-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-3-nitrobenzamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, {1,4-dioxaspiro[4.5]decan-2-yl}methanol, which can be synthesized from 2-acetylcyclohexanone via ethylene ketal formation, followed by hydrazone formation and iodination . This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may enhance binding affinity and selectivity .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-15(12-5-4-6-13(9-12)18(20)21)17-10-14-11-22-16(23-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZSYOKCVFCNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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